(3-Fluoro-4-methoxy-phenyl)-propynoic acid
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Overview
Description
(3-Fluoro-4-methoxy-phenyl)-propynoic acid: is a chemical compound characterized by a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a propynoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-4-methoxy-phenyl)-propynoic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation followed by fluorination and methoxylation reactions. The reaction conditions often require the use of strong Lewis acids like aluminum chloride (AlCl₃) and specific fluorinating agents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as flow reactors and microreactors are employed to maintain precise control over reaction conditions, ensuring high yield and purity.
Chemical Reactions Analysis
(3-Fluoro-4-methoxy-phenyl)-propynoic acid: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form carboxylic acids or their derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can occur at the fluorine or methoxy positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines or alcohols, under basic or acidic conditions
Major Products Formed:
Oxidation: Carboxylic acids, esters
Reduction: Alcohols, aldehydes
Substitution: Amines, ethers
Scientific Research Applications
(3-Fluoro-4-methoxy-phenyl)-propynoic acid: has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which (3-Fluoro-4-methoxy-phenyl)-propynoic acid exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to receptors, leading to downstream biological effects. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
3-Fluoro-4-methoxy-benzoic acid
4-Methoxy-3-fluoro-phenylacetic acid
3-Fluoro-4-methoxy-phenylacetic acid
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Properties
IUPAC Name |
3-(3-fluoro-4-methoxyphenyl)prop-2-ynoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO3/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2,4,6H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPIWKDLBCPGFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#CC(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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